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Compound of Interest

Compound Name:
Tetrahydro-4-methylene-2-octyl-5-

oxo-3-furancarboxylic acid

Cat. No.: B1662229 Get Quote

Welcome to the technical support center for researchers utilizing the fatty acid synthase (FAS)

inhibitor, C75, in in vivo studies. This resource provides essential guidance on troubleshooting

common issues and offers strategies to improve the bioavailability of C75, ensuring more

reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of C75?

A1: C75 is a potent inhibitor of fatty acid synthase (FAS), the key enzyme in the de novo

synthesis of fatty acids. By blocking FAS, C75 leads to an accumulation of its substrate,

malonyl-CoA. Interestingly, C75 also stimulates carnitine palmitoyltransferase-1 (CPT-1), the

rate-limiting enzyme in fatty acid β-oxidation.[1][2][3] It achieves this by competing with the

inhibitory effects of malonyl-CoA on CPT-1, thereby promoting the transport of fatty acids into

the mitochondria for oxidation.[2] This dual action of inhibiting fatty acid synthesis while

promoting fatty acid oxidation makes C75 a powerful modulator of cellular metabolism.

Q2: I'm observing significant weight loss and reduced food intake in my animal models. Is this a

known side effect of C75?

A2: Yes, anorexia and subsequent weight loss are well-documented effects of C75

administration in rodents.[1][2] This is believed to be mediated centrally through the modulation

of hypothalamic neuropeptides that regulate appetite. C75 administration has been shown to
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suppress orexigenic (appetite-stimulating) neuropeptides and activate anorexigenic (appetite-

suppressing) pathways. While this is an expected pharmacological effect, it is crucial to monitor

the health of the animals closely and consider pair-feeding experimental designs to distinguish

between the direct metabolic effects of C75 and those secondary to reduced caloric intake.

Q3: What are the main challenges associated with the in vivo delivery of C75?

A3: C75 is a lipophilic molecule with poor aqueous solubility. This inherent property can lead to

several challenges in vivo, including:

Low Bioavailability: Particularly when administered orally, the poor solubility of C75 can limit

its absorption from the gastrointestinal tract.

Variable Absorption: Intraperitoneal (IP) injections, a common administration route for C75,

can also result in variable absorption rates.

Formulation Instability: Simple suspensions of C75 may not be stable, leading to inconsistent

dosing.

Potential for Local Irritation: High concentrations of poorly dissolved compounds can cause

irritation at the injection site.

Q4: How can I improve the bioavailability of C75 for my in vivo experiments?

A4: To overcome the solubility and bioavailability challenges of C75, various formulation

strategies can be employed. These approaches aim to increase the dissolution rate and

absorption of the compound. Promising strategies include the use of lipid-based nanoparticle

formulations such as:

Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can

encapsulate lipophilic drugs like C75, potentially improving oral bioavailability and providing

controlled release.

Liposomes: These are vesicular structures composed of lipid bilayers that can carry both

hydrophilic and lipophilic drugs. Liposomal formulations can enhance the stability and

circulation time of the encapsulated drug.
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While specific data on C75-loaded nanoparticles is limited, the principles of these formulation

technologies are well-established for improving the delivery of poorly soluble drugs.
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Issue Potential Cause Recommended Solution

High variability in experimental

results between animals.

1. Inconsistent C75 formulation

(e.g., precipitation of the

compound).2. Variable

absorption after intraperitoneal

(IP) injection.3. Inaccurate

dosing due to poor

suspension.

1. Prepare fresh formulations

for each experiment. Use a

consistent preparation

method.2. Consider a

formulation strategy to improve

solubility and absorption (see

Experimental Protocols).3.

Ensure the formulation is a

homogenous suspension or

solution before each injection.

Animals show signs of distress

or irritation at the injection site.

1. High concentration of C75

precipitating at the injection

site.2. The vehicle used for

formulation is causing irritation.

1. Reduce the concentration of

C75 and increase the injection

volume (within acceptable

limits).2. Ensure the pH of the

formulation is physiological.3.

Consider alternative, well-

tolerated vehicles or advanced

formulations like SLNs or

liposomes.

Unexpectedly low or no

pharmacological effect

observed.

1. Poor bioavailability of C75.2.

Degradation of C75 in the

formulation or in vivo.3.

Incorrect dose for the specific

animal model and desired

effect.

1. Utilize a bioavailability-

enhancing formulation.2.

Ensure proper storage of C75

and its formulations. Protect

from light and heat.3. Perform

a dose-response study to

determine the optimal dose for

your experimental setup.[4][5]

Difficulty in distinguishing

direct metabolic effects from

those of anorexia.

1. C75's potent anorectic effect

is confounding the

interpretation of metabolic

changes.

1. Implement a pair-fed control

group. This group receives the

same amount of food as

consumed by the C75-treated

group, helping to isolate the

direct effects of the compound.
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Data Presentation
Illustrative Pharmacokinetic Parameters of C75 Formulations

The following table presents hypothetical pharmacokinetic data to illustrate the potential

improvements in bioavailability when using advanced formulations compared to a simple

suspension. Note: This data is for illustrative purposes and is not derived from direct

experimental comparison in the available literature.

Formulation
Administratio

n Route

Hypothetical

Cmax

(µg/mL)

Hypothetical

Tmax (h)

Hypothetical

AUC

(µg·h/mL)

Hypothetical

Bioavailabilit

y (%)

C75 in Saline

Suspension
Oral 1.5 4 12 5

C75 in Saline

Suspension
IP 8.0 2 45 40

C75-loaded

SLNs
Oral 6.2 6 75 35

C75-loaded

Liposomes
IP 15.0 4 120 85

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the

curve.

Experimental Protocols
Protocol 1: Preparation of C75-Loaded Solid Lipid Nanoparticles (SLNs) by Hot

Homogenization

This protocol is a general guideline for the preparation of SLNs and should be optimized for

C75.

Materials:

C75
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Solid lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)

Surfactant (e.g., Polysorbate 80, Lecithin)

Purified water

High-shear homogenizer

Water bath

Method:

Preparation of Lipid Phase: Melt the solid lipid by heating it 5-10°C above its melting point.

Dissolve the desired amount of C75 in the molten lipid.

Preparation of Aqueous Phase: Heat the purified water containing the surfactant to the same

temperature as the lipid phase.

Emulsification: Add the hot aqueous phase to the hot lipid phase and immediately

homogenize using a high-shear homogenizer at high speed for 5-10 minutes to form a hot

oil-in-water emulsion.

Nanoparticle Formation: Quickly transfer the hot emulsion to a cold environment (e.g., an ice

bath) and continue stirring. The rapid cooling of the dispersed lipid droplets will cause them

to solidify, forming SLNs.

Characterization: Characterize the resulting SLN dispersion for particle size, zeta potential,

and encapsulation efficiency.

Protocol 2: Preparation of C75-Loaded Liposomes by Thin-Film Hydration

This is a standard method for preparing liposomes, which should be adapted and optimized for

C75.

Materials:

C75
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Phospholipids (e.g., DSPC, DMPC)

Cholesterol

Organic solvent (e.g., chloroform, methanol)

Aqueous buffer (e.g., PBS)

Rotary evaporator

Probe sonicator or extruder

Method:

Film Formation: Dissolve C75, phospholipids, and cholesterol in the organic solvent in a

round-bottom flask.

Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum

to form a thin lipid film on the wall of the flask.

Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently

above the lipid phase transition temperature. This will result in the formation of multilamellar

vesicles (MLVs).

Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension

using a probe sonicator or extrude it through polycarbonate membranes of a defined pore

size.

Purification: Remove any unencapsulated C75 by dialysis or size exclusion chromatography.

Characterization: Analyze the liposomes for size, polydispersity index, and encapsulation

efficiency.

Visualizations
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C75 Mechanism of Action
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Caption: Mechanism of action of C75.

Experimental Workflow: C75-Loaded SLN Preparation

Start Dissolve C75 in molten lipid Disperse in hot aqueous surfactant solution High-shear homogenization Rapid cooling C75-Loaded SLNs
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Caption: Workflow for preparing C75-loaded SLNs.

Troubleshooting Logic
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Caption: Troubleshooting high variability in C75 experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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